3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
Brand Name: Vulcanchem
CAS No.: 13925-53-6
VCID: VC3036553
InChI: InChI=1S/C10H7N5S/c16-10-8-9(11-6-12-10)15(14-13-8)7-4-2-1-3-5-7/h1-6H,(H,11,12,16)
SMILES: C1=CC=C(C=C1)N2C3=C(C(=S)N=CN3)N=N2
Molecular Formula: C10H7N5S
Molecular Weight: 229.26 g/mol

3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol

CAS No.: 13925-53-6

Cat. No.: VC3036553

Molecular Formula: C10H7N5S

Molecular Weight: 229.26 g/mol

* For research use only. Not for human or veterinary use.

3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol - 13925-53-6

Specification

CAS No. 13925-53-6
Molecular Formula C10H7N5S
Molecular Weight 229.26 g/mol
IUPAC Name 3-phenyl-4H-triazolo[4,5-d]pyrimidine-7-thione
Standard InChI InChI=1S/C10H7N5S/c16-10-8-9(11-6-12-10)15(14-13-8)7-4-2-1-3-5-7/h1-6H,(H,11,12,16)
Standard InChI Key KRFNVVUNRUOGKD-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C3=C(C(=S)N=CN3)N=N2
Canonical SMILES C1=CC=C(C=C1)N2C3=C(C(=S)N=CN3)N=N2

Introduction

Chemical Structure and Properties

Structural Composition

3-Phenyl-3H- triazolo[4,5-d]pyrimidine-7-thiol features a fused heterocyclic system with a triazolo[4,5-d]pyrimidine core. The phenyl group is attached to the N-3 position of the triazole ring, while the thiol (-SH) group occupies the 7-position of the pyrimidine ring. This arrangement creates a planar, rigid structure with multiple nitrogen atoms that can participate in hydrogen bonding and other molecular interactions.

Physical and Chemical Properties

Based on structurally similar compounds, 3-Phenyl-3H- triazolo[4,5-d]pyrimidine-7-thiol likely exhibits the following properties:

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC11H8N5SCalculated from structural composition
Molecular Weight~242.28 g/molSum of atomic weights
Physical AppearanceCrystalline solidCommon for similar heterocycles
Melting Point>140°CBased on related triazolopyrimidines
SolubilitySparingly soluble in water; soluble in organic solventsTypical for heterocyclic compounds with aromatic moieties
Hydrogen Bond Donors1 (thiol group)Structural assessment
Hydrogen Bond Acceptors5 (nitrogen atoms)Structural assessment

The thiol group introduces a reactive site that can participate in various chemical transformations, including alkylation, acylation, and metal coordination. The triazole and pyrimidine rings contribute to the compound's aromaticity and electronic distribution, influencing its reactivity and potential biological activities.

Synthesis Methods

Proposed Synthetic Pathway

A potential synthetic route might involve:

  • Formation of the triazolopyrimidine core structure

  • Introduction of the phenyl group at the N-3 position

  • Incorporation of the thiol functionality at the 7-position

This approach is supported by synthetic methods used for related compounds like 7-substituted-5-phenyl- triazolo[1,5-a]pyrimidine derivatives .

Alternative Synthesis Method

An alternative method might involve:

  • Synthesis of 3-phenyl-3H- triazolo[4,5-d]pyrimidin-7-ol

  • Conversion to 7-chloro derivative using phosphorus oxychloride (POCl3)

  • Nucleophilic substitution with a sulfur source

This approach parallels the synthesis of 7-phenoxy-5-phenyl- triazolo[1,5-a]pyrimidine derivatives, where compound 4 was obtained by treating a hydroxyl compound with POCl3, followed by nucleophilic substitution with substituted phenols .

Reaction Conditions

Based on the synthesis of structurally related compounds, typical reaction conditions might include:

Reaction StepConditionsReagentsReference
Triazole Formation160°C3-amino-1,2,4-triazole or analogous precursor
ChlorinationRefluxPhosphorus oxychloride (POCl3)
Thiol Introduction80°C, 5hSodium hydrosulfide or thiourea in acetonitrile
PurificationColumn chromatographyDichloromethane:methanol (25:1)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted 1H-NMR spectral features for 3-Phenyl-3H- triazolo[4,5-d]pyrimidine-7-thiol:

  • A singlet at approximately δ 3.5-4.0 ppm corresponding to the thiol proton (-SH)

  • A singlet at approximately δ 8.0-8.6 ppm for the pyrimidine C-H proton

  • Multiple signals in the range of δ 7.4-8.0 ppm for the phenyl protons

For comparison, related triazolopyrimidines show aromatic protons in the range of δ 7.47-8.60 ppm, as observed in compounds like 7-Ethoxy-5-phenyl- triazolo[1,5-a]pyrimidine and 7-(3-Chlorophenoxy)-5-phenyl- triazolo[1,5-a]pyrimidine .

Infrared (IR) Spectroscopy

Expected IR spectral features:

  • S-H stretching band at approximately 2550-2600 cm-1

  • C=N stretching vibrations at approximately 1600-1680 cm-1

  • C=C stretching vibrations at approximately 1540-1580 cm-1

  • N-N stretching vibrations at approximately 1140-1210 cm-1

Similar triazolopyrimidine derivatives exhibit IR bands at 1625 cm-1 (C=N), 1544 cm-1 (C=C), and 1207 cm-1 (N-N) .

Mass Spectrometry

The mass spectrum would likely show a molecular ion peak at m/z 242, corresponding to the molecular formula C11H8N5S. Fragmentation patterns might include the loss of the thiol group and cleavage of the heterocyclic rings.

Potential ApplicationStructural Features Contributing to ActivityPossible Mechanism
AnticancerTriazolopyrimidine core, thiol groupEnzyme inhibition, DNA intercalation
AntimicrobialPhenyl group, heterocyclic nitrogensMembrane disruption, enzyme inhibition
Anti-inflammatoryTriazole ring, thiol functionalityCytokine modulation, enzyme inhibition
Synthetic IntermediateReactive thiol groupChemical modifications to generate derivatives

Structure-Activity Relationships

Role of the Phenyl Group

The phenyl substituent at the N-3 position likely contributes to:

  • Lipophilicity, enhancing membrane permeability

  • Potential π-stacking interactions with aromatic amino acid residues in target proteins

  • Electronic effects influencing the reactivity of the triazole ring

Modifications to the phenyl ring, such as introducing electron-donating or electron-withdrawing groups, could modulate these properties and potentially enhance biological activities.

Significance of the Thiol Functionality

The thiol group at the 7-position introduces:

  • A nucleophilic center that can interact with electrophilic sites in biological targets

  • Hydrogen-bonding capability

  • Potential for coordination with metal ions, relevant for certain enzyme inhibition mechanisms

  • A reactive site for further derivatization to create analogs with diverse properties

Importance of the Triazolopyrimidine Scaffold

The triazolo[4,5-d]pyrimidine core provides:

  • A planar, rigid structure that can enhance binding to specific biological targets

  • Multiple nitrogen atoms serving as hydrogen bond acceptors

  • A unique electronic distribution influencing the compound's reactivity

Comparison with related scaffolds suggests that the specific arrangement of nitrogen atoms in the triazolo[4,5-d]pyrimidine system might confer distinctive biological properties compared to other triazolopyrimidine isomers.

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